molecular formula C8H5F3NaO2 B1593194 Sodium 4-(trifluoromethyl)benzoate CAS No. 25832-58-0

Sodium 4-(trifluoromethyl)benzoate

Cat. No.: B1593194
CAS No.: 25832-58-0
M. Wt: 213.11 g/mol
InChI Key: OUQJNNNNEGBRCB-UHFFFAOYSA-N
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Description

Sodium 4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C8H4F3NaO2. It is a sodium salt derivative of 4-(trifluoromethyl)benzoic acid, characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzoic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is neutralized by the base to form the sodium salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale neutralization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 4-(trifluoromethyl)benzoate involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. The trifluoromethyl group can also influence the electronic properties of the benzene ring, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • Sodium trifluoroacetate
  • Sodium trifluoromethanesulfinate
  • Trifluoromethyltrimethylsilane

Comparison: Sodium 4-(trifluoromethyl)benzoate is unique due to its specific structure, which combines the trifluoromethyl group with a benzoate moiety. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, compared to other trifluoromethyl-containing compounds .

Properties

CAS No.

25832-58-0

Molecular Formula

C8H5F3NaO2

Molecular Weight

213.11 g/mol

IUPAC Name

sodium;4-(trifluoromethyl)benzoate

InChI

InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13);

InChI Key

OUQJNNNNEGBRCB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)[O-])C(F)(F)F.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(F)(F)F.[Na]

Key on ui other cas no.

25832-58-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-trifluoromethyl benzoic acid (0.100 g, 0.239 mmole) in methanol (2.0 mL), is added sodium hydroxide (0.093 g, 0.287 mmole) and stirred at room temperature for 2 hours. The mixture is concentrated to dryness in vacuo to give sodium 4-trifluoromethyl-benzoate as a white solid. It is then mixed with NH4OAc (8.32 g, 107.9 mmole) in glacial acetic acid (500 mL) and heated at 100° C. for 16 hours. After removed the solvents on rota-vapor, the residue is partitioned between ethyl acetate (300 mL) and saturated sodium bicarbonate (300 mL). Extracted the aqueous layer with ethyl acetate (300 mL) one more time. The combined organic is wash with brine (3×500 mL), dried over Na2SO4, filtered and concentrated. The crude product is purified by chromatography on silica gel column, gradient elute with 0 to 10% ethyl acetate in hexane and concentrated to provide the titled compound as a white solid. Mass [EI+] 300 (M++H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.093 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
sodium 4-trifluoromethyl-benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-(trifluoromethyl)benzoate
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Reactant of Route 4
Sodium 4-(trifluoromethyl)benzoate
Reactant of Route 5
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Reactant of Route 6
Sodium 4-(trifluoromethyl)benzoate

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